Heptadeca-1,4,9-trien-6-yn-3-one

Description

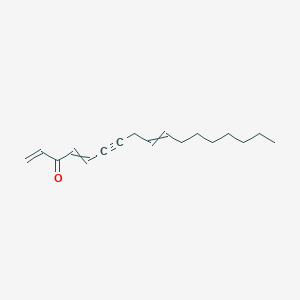

Heptadeca-1,4,9-trien-6-yn-3-one is a polyunsaturated aliphatic ketone featuring a 17-carbon chain with three double bonds (at positions 1, 4, and 9) and one triple bond (at position 6), terminated by a ketone group at position 2. This compound’s unique conjugation of double and triple bonds imparts distinct electronic and steric properties, making it relevant in synthetic chemistry and materials science.

Properties

CAS No. |

141947-45-7 |

|---|---|

Molecular Formula |

C17H24O |

Molecular Weight |

244.37 g/mol |

IUPAC Name |

heptadeca-1,4,9-trien-6-yn-3-one |

InChI |

InChI=1S/C17H24O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(18)4-2/h4,10-11,15-16H,2-3,5-9,12H2,1H3 |

InChI Key |

GKAGGNKCMLGAJF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC=CCC#CC=CC(=O)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptadeca-1,4,9-trien-6-yn-3-one typically involves multi-step organic reactions. One common method includes the use of alkyne and alkene precursors, which undergo a series of coupling reactions to form the desired product. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Heptadeca-1,4,9-trien-6-yn-3-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

Reduction: Reduction reactions can convert the triple bond into a double bond or single bond, depending on the reagents used.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include epoxides, ketones, alkanes, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Heptadeca-1,4,9-trien-6-yn-3-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as a precursor for various industrial chemicals

Mechanism of Action

The mechanism of action of Heptadeca-1,4,9-trien-6-yn-3-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Structural Comparison of Heptadeca-1,4,9-trien-6-yn-3-one and Analogues

Key Observations :

Critical Insights :

- Natural product isolation (e.g., PNN from P. notoginseng ) contrasts with synthetic routes for this compound, which likely requires multi-step catalysis.

Notes

- Limited direct studies on this compound necessitate reliance on analogs .

- Contradictions in stability/reactivity between aliphatic and aryl-substituted compounds highlight the need for tailored synthetic strategies.

Biological Activity

Heptadeca-1,4,9-trien-6-yn-3-one is a compound of interest due to its unique structural characteristics and potential biological activities. This article explores its biological activity based on available research findings, including case studies and data tables that summarize key research outcomes.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula : CHO

- Molecular Weight : 258.39 g/mol

- CAS Number : 4117-11-7

The compound features a long carbon chain with multiple double bonds and a ketone functional group, which is critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties. The presence of unsaturation in the carbon chain may enhance its ability to disrupt microbial membranes.

- Antioxidant Properties : The compound's structure suggests potential antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Preliminary data suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound or related compounds:

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

One significant study focused on the antimicrobial effects of Heptadeca derivatives. The researchers employed a disk diffusion method to assess the efficacy against various bacterial strains. Results indicated that this compound demonstrated notable inhibition zones against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, suggesting its potential as a natural antimicrobial agent .

Case Study: Antioxidant Activity

In another investigation, the antioxidant potential was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results showed that this compound exhibited a significant ability to scavenge free radicals, highlighting its role in combatting oxidative stress .

The biological activities of this compound can be attributed to its chemical structure. The presence of multiple double bonds allows for increased reactivity with biological molecules. This reactivity may facilitate interactions with cell membranes or enzymes involved in inflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.